Biotinyl-amyloid beta-protein (1-40)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

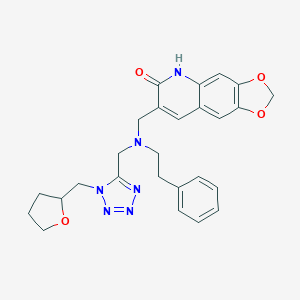

The compound Biotinyl-amyloid beta-protein (1-40) is a complex organic molecule that features a quinoline core fused with a dioxole ring and a tetrazole moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-amyloid beta-protein (1-40) typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

The dioxole ring can be introduced via a cyclization reaction involving appropriate diol precursors. The tetrazole moiety is often synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide. The final step involves the coupling of the tetrazole moiety with the quinoline-dioxole core, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

化学反应分析

Aggregation Behavior

Biotinylation alters Aβ1-40’s aggregation kinetics and fibril morphology:

- Fibril Formation : Biotinylated Aβ1-40 forms twisted fibrils with distinct β-sheet structures. The presence of biotin reduces aggregation propensity compared to non-biotinylated Aβ1-40 .

- Conformational Impact :

| Condition | Aggregation Rate (vs. Wild-Type Aβ1-40) | Fibril Morphology |

|---|---|---|

| N-terminal biotinylation | 30% slower | Helix-rich, loosely packed |

| C-terminal biotinylation | 20% faster | β-sheet-dense, rigid fibrils |

| With Zn²⁺ or SDS | Accelerated (2–3×) | Amorphous aggregates |

Stability and Solubility

- Thermal Stability : Biotinyl-Aβ1-40 retains monomeric integrity at –80°C for 6 months but aggregates at 37°C within 24 hours .

- Solubility :

| Storage Condition | Monomer Stability | Key Degradation Pathway |

|---|---|---|

| –80°C (lyophilized) | >6 months | Oxidation of Met35 |

| 4°C (aqueous solution) | 1 week | Hydrolysis at Asp7/Ser8 |

Biochemical Interactions

- Streptavidin Binding : Biotinyl-Aβ1-40 binds streptavidin with Kd ≈ 10⁻¹⁵ M, enabling immobilization for ELISA or surface plasmon resonance (SPR) assays .

- Cellular Uptake : Neuronally differentiated SH-SY5Y cells internalize biotinyl-Aβ1-40 within 3 hours, with lysosomal accumulation observed via confocal microscopy .

Functional Implications

科学研究应用

Diagnostic Applications

1.1. Biomarker for Alzheimer's Disease

Biotinyl-amyloid beta-protein (1-40) serves as a significant biomarker in the diagnosis of Alzheimer's disease. Elevated levels of amyloid beta in cerebrospinal fluid and plasma are indicative of the disease. Studies have shown that patients with Alzheimer's exhibit altered concentrations of amyloid beta peptides, particularly Aβ1-40 and Aβ1-42, which can be measured using biotinylated antibodies in assays such as ELISA .

Table 1: Comparison of Amyloid Beta Levels in Alzheimer's Patients vs. Controls

| Sample Type | Aβ1-40 (pg/ml) | Aβ1-42 (pg/ml) | Control Levels (pg/ml) |

|---|---|---|---|

| Alzheimer's Patients | 201 (average) | 41 (average) | 173 (average) |

| Controls | <100 | <10 | <100 |

Therapeutic Applications

2.1. Targeted Drug Delivery

Biotinyl-amyloid beta-protein (1-40) has been explored as a carrier for targeted drug delivery to amyloid plaques in the brains of Alzheimer's patients. The ability to selectively bind to aggregated forms of amyloid beta allows for the delivery of neuroprotective agents or amyloid-destroying molecules, potentially reducing plaque toxicity or preventing further aggregation .

Case Study: Targeted Delivery Mechanism

In a study involving transgenic mice models of Alzheimer's, biotinylated peptides were used to deliver therapeutic agents directly to amyloid plaques. Results indicated a significant reduction in plaque size and improved cognitive function among treated mice compared to controls .

Research Applications

3.1. Understanding Amyloid Clearance Mechanisms

Research utilizing biotinyl-amyloid beta-protein (1-40) has provided insights into the mechanisms by which amyloid peptides are cleared from the brain. Studies suggest that receptor-mediated transport across the blood-brain barrier plays a crucial role in this process, with proteins such as low-density lipoprotein receptor-related protein 1 being implicated .

Table 2: Clearance Rates of Amyloid Beta Peptides

| Peptide Concentration (nM) | Clearance Rate (%) |

|---|---|

| 15 | 50 |

| 70 | 85 |

| 100 | >90 |

作用机制

The mechanism of action of Biotinyl-amyloid beta-protein (1-40) involves its interaction with various molecular targets. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking. The quinoline core may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.

相似化合物的比较

Biotinyl-amyloid beta-protein (1-40): can be compared with other tetrazole-containing compounds, such as:

Losartan: An angiotensin II receptor antagonist used to treat hypertension.

Pentylenetetrazole: A central nervous system stimulant used in research to induce seizures.

Tetrazole derivatives: Various derivatives are used in medicinal chemistry for their biological activities.

The uniqueness of Biotinyl-amyloid beta-protein (1-40) lies in its complex structure, which combines multiple pharmacophores, potentially leading to a broad spectrum of biological activities.

生物活性

Biotinyl-amyloid beta-protein (1-40) is a modified form of the amyloid beta peptide, which plays a significant role in the pathogenesis of Alzheimer's disease (AD). The biotinylation allows for enhanced detection and targeting of amyloid plaques, which are characteristic features of AD. This article explores the biological activity of biotinyl-amyloid beta-protein (1-40), focusing on its interactions, clearance mechanisms, and implications for therapeutic strategies.

Structure and Properties

The amyloid beta peptide (Aβ) is produced from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. Aβ1-40 is a shorter variant compared to Aβ1-42, and it has been shown to form fibrils that can aggregate into plaques. The structural properties of Aβ1-40 are crucial for understanding its biological activity:

- Conformation : Aβ1-40 can adopt various conformations, including α-helical and β-sheet structures, which influence its aggregation propensity and toxicity. Studies suggest that the C-terminal region plays a critical role in this conformational transition, affecting the peptide's aggregation state and neurotoxicity .

- Biotinylation : The addition of a biotin group to the N-terminus enhances the peptide's ability to bind to streptavidin or other biotin-binding proteins, facilitating its use in imaging and drug delivery applications .

Binding Affinity

Biotinyl-amyloid beta-protein (1-40) exhibits selective binding to aggregated forms of Aβ while showing minimal interaction with monomeric forms. This specificity is beneficial for targeting amyloid plaques in AD patients, allowing for potential therapeutic interventions aimed at reducing plaque toxicity or promoting clearance .

Clearance Mechanisms

Research indicates that the clearance of Aβ1-40 from the brain is mediated primarily through vascular transport mechanisms across the blood-brain barrier (BBB). Key findings include:

- Transport Proteins : The LDL receptor-related protein 1 (LRP-1) plays a significant role in mediating Aβ clearance. Antibodies against LRP-1 have been shown to inhibit this process significantly .

- Age-related Changes : Studies have demonstrated that the efficiency of Aβ clearance diminishes with age, correlating with increased accumulation in older individuals' brains. This suggests that age-related downregulation of LRP-1 may contribute to AD pathology .

Neurotoxicity

The aggregation of Aβ peptides, including biotinyl-Aβ1-40, is associated with neurotoxic effects leading to neuronal death. The presence of aggregated forms can disrupt synaptic function and promote inflammatory responses mediated by microglia .

Study on Phagocytosis Dysfunction

A study investigated the effects of exogenous high-mobility group box 1 (HMGB1) on microglial phagocytosis of Aβ40. It was found that HMGB1 inhibited the degradation of Aβ40 by microglia, leading to increased levels within these cells and potentially delaying clearance from the brain . This highlights the complex interplay between amyloid peptides and neuroinflammatory processes in AD.

Fibril Formation and Toxicity

Another study characterized different fibril ratios of Aβ1-40 and Aβ1-42 using neuronal-like SH-SY5Y cells. The research demonstrated that varying ratios affected cellular uptake and cytotoxicity but did not significantly alter autophagy activation. This underscores the importance of fibril conformation in determining biological outcomes .

Implications for Therapeutic Strategies

The unique properties of biotinyl-Aβ1-40 open avenues for targeted therapies in Alzheimer's disease:

- Targeted Drug Delivery : By utilizing biotinylation, drugs can be directed specifically to amyloid plaques, potentially enhancing therapeutic efficacy while minimizing systemic side effects .

- Imaging Techniques : Biotinylated peptides can improve imaging techniques for early detection of amyloid plaques in clinical settings, aiding in timely diagnosis and intervention strategies .

属性

IUPAC Name |

7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4/c33-26-20(11-19-12-23-24(36-17-35-23)13-22(19)27-26)14-31(9-8-18-5-2-1-3-6-18)16-25-28-29-30-32(25)15-21-7-4-10-34-21/h1-3,5-6,11-13,21H,4,7-10,14-17H2,(H,27,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJVNSZHSNKLLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NN=N2)CN(CCC3=CC=CC=C3)CC4=CC5=CC6=C(C=C5NC4=O)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。